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Compound of Interest

Compound Name: 1-(3-Methoxypyridin-4-yl)ethanone

Cat. No.: B1316464 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

properties of the chemical compound 1-(3-Methoxypyridin-4-yl)ethanone. Due to the limited

availability of experimentally-derived data in public literature, this document presents a

combination of known identifiers and computationally predicted properties to offer a

foundational understanding for research and development applications. Furthermore, it outlines

standardized experimental protocols for the empirical determination of these key parameters.

Compound Identification and Structure
Identifier Value

IUPAC Name 1-(3-methoxypyridin-4-yl)ethanone

CAS Number 83431-02-1

Molecular Formula C₈H₉NO₂

Molecular Weight 151.16 g/mol [1]

Canonical SMILES COC1=C(C=CN=C1)C(C)=O[2]

Physicochemical Data Summary
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The following table summarizes the available and predicted physicochemical properties of 1-(3-
Methoxypyridin-4-yl)ethanone. It is critical to note that properties other than molecular

formula and weight are predicted and should be confirmed by experimental analysis.

Property Predicted Value Experimental Protocol

Melting Point 65.4 °C
OECD Guideline 102; Capillary

Method

Boiling Point 258.1 °C
OECD Guideline 103;

Ebulliometer Method

logP (Octanol/Water) 0.85
OECD Guideline 107; Shake

Flask Method

Aqueous Solubility 5.83 g/L (at 25 °C)
OECD Guideline 105; Flask

Method

pKa (Most Basic) 3.75 (Predicted Pyridine N) Potentiometric Titration

Experimental Protocols
For robust characterization, the following standard methodologies are recommended for the

experimental determination of the key physicochemical properties.

Melting Point Determination (Capillary Method)
This protocol is based on the OECD Guideline 102 and standard pharmacopeia methods.

Principle: The melting point is the temperature at which a substance transitions from a solid

to a liquid phase at atmospheric pressure. This is a key indicator of purity.

Apparatus: A melting point apparatus with a heated block, a calibrated thermometer or

temperature sensor, and glass capillary tubes.

Procedure:

Sample Preparation: The test substance must be thoroughly dried and finely powdered.
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Capillary Loading: A small amount of the powdered sample is packed into a capillary tube

to a height of approximately 2-4 mm.

Heating: The capillary tube is placed in the heating block of the apparatus. The

temperature is raised at a steady rate (e.g., 1-2 °C per minute) when approaching the

expected melting point.

Observation: The temperature is recorded at the first sign of liquid formation (onset) and

when the last solid particle melts (clear point). The range between these two temperatures

is the melting range. For pure substances, this range is typically narrow.

Boiling Point Determination (Ebulliometer Method)
This protocol follows the principles outlined in OECD Guideline 103.[3]

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals

the surrounding atmospheric pressure.

Apparatus: An ebulliometer equipped with a condenser, a heating element, and a calibrated

temperature-measuring device.

Procedure:

The liquid substance is placed in the ebulliometer.

The substance is heated, and the temperature of the boiling liquid-vapor equilibrium is

measured.

The thermometer is positioned in the vapor phase above the boiling liquid to avoid

superheating effects.

The observed boiling point is corrected to standard atmospheric pressure (101.325 kPa).

Partition Coefficient (logP) Determination (Shake Flask
Method)
This protocol is based on the OECD Guideline 107.[2][4][5]
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Principle: The n-octanol/water partition coefficient (P_ow) is the ratio of a chemical's

concentration in the n-octanol phase to its concentration in the aqueous phase at

equilibrium. It is a measure of a substance's lipophilicity.

Procedure:

Solvent Saturation: n-octanol and water are mutually saturated before the experiment.

Test Substance Addition: A small amount of 1-(3-Methoxypyridin-4-yl)ethanone is

dissolved in one of the phases.

Equilibration: The two phases are placed in a vessel and shaken gently at a constant

temperature (typically 20-25°C) until equilibrium is reached. Centrifugation is used to fully

separate the two phases.[5]

Concentration Analysis: The concentration of the substance in both the n-octanol and

water phases is determined using a suitable analytical method, such as UV-Vis

spectroscopy or High-Performance Liquid Chromatography (HPLC).

Calculation: The P_ow is calculated as the ratio of the concentration in the octanol phase

to the concentration in the aqueous phase. The result is typically expressed as its base-10

logarithm (logP).

Aqueous Solubility Determination (Flask Method)
This protocol adheres to the principles of the OECD Guideline 105.

Principle: This method determines the saturation mass concentration of a substance in water

at a given temperature.

Procedure:

An excess amount of the solid test substance is added to a flask containing purified water.

The mixture is agitated at a constant temperature for a sufficient period to reach

equilibrium (typically 24-48 hours).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1316464?utm_src=pdf-body
https://www.oecd.org/en/publications/test-no-107-partition-coefficient-n-octanol-water-shake-flask-method_9789264069626-en.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1316464?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


After equilibration, the mixture is centrifuged or filtered to separate the undissolved solid

from the aqueous solution.

The concentration of the substance in the clear aqueous solution is determined by a

suitable analytical method (e.g., HPLC, LC-MS).

pKa Determination (Potentiometric Titration)
This is a standard and widely used method for determining the dissociation constant of

ionizable groups.[6]

Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka).

For a basic compound like 1-(3-Methoxypyridin-4-yl)ethanone, the pKa of its conjugate

acid is determined by monitoring the pH of a solution as a standardized acid titrant is added.

Procedure:

A precise amount of the compound is dissolved in a suitable solvent, typically water or a

co-solvent system if solubility is low.

A calibrated pH electrode is immersed in the solution.

A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments.

The pH of the solution is recorded after each addition, allowing the system to equilibrate.

A titration curve is generated by plotting the pH versus the volume of titrant added. The

inflection point of this curve corresponds to the pKa value.

Visualized Experimental Workflow
As no specific signaling pathways are publicly associated with 1-(3-Methoxypyridin-4-
yl)ethanone, the following diagram illustrates a logical workflow for its comprehensive

physicochemical characterization.
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Caption: Workflow for Physicochemical Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Physicochemical Properties of 1-(3-Methoxypyridin-4-
yl)ethanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1316464#physicochemical-properties-of-1-3-
methoxypyridin-4-yl-ethanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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